molecular formula C8H11ClN2O3 B13482289 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

Cat. No.: B13482289
M. Wt: 218.64 g/mol
InChI Key: ZZJXQLUOJCMBDY-UHFFFAOYSA-N
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Description

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is a versatile compound with significant applications in scientific research. It is a heterocyclic compound containing both oxazole and azetidine rings, which contribute to its unique chemical properties and reactivity. This compound is often used in the synthesis of complex organic molecules and drug discovery due to its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride typically involves the formation of the oxazole and azetidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the cyclization of α-haloketones with amides, while the azetidine ring can be formed via the cyclization of β-amino alcohols with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The oxazole and azetidine rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
  • [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol

Uniqueness

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is unique due to the presence of both oxazole and azetidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable tool in various research applications.

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c11-7(12)3-8(4-9-5-8)6-1-2-13-10-6;/h1-2,9H,3-5H2,(H,11,12);1H

InChI Key

ZZJXQLUOJCMBDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)C2=NOC=C2.Cl

Origin of Product

United States

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